Bromoacetic-13C2 Acid: An In-depth Technical Guide for Advanced Proteomic and Drug Development Applications
Bromoacetic-13C2 Acid: An In-depth Technical Guide for Advanced Proteomic and Drug Development Applications
Abstract
This technical guide provides a comprehensive overview of Bromoacetic-13C2 acid, a stable isotope-labeled reagent pivotal for modern quantitative proteomics and as a versatile building block in drug development. This document delves into the core chemical properties, synthesis, and, most critically, the nuanced application of Bromoacetic-13C2 acid in mass spectrometry-based workflows. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale underpinning methodological choices to ensure experimental robustness and data integrity.
Introduction: The Significance of Stable Isotope Labeling and Bromoacetic-13C2 Acid
Quantitative proteomics is fundamental to understanding the dynamic nature of cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. A cornerstone of accurate and precise protein quantification is the use of stable isotope labeling, which allows for the differential mass-tagging of proteins or peptides from different samples.[1] Bromoacetic-13C2 acid (Br¹³CH₂¹³COOH) is a powerful alkylating agent that incorporates two heavy carbon-13 isotopes, creating a distinct mass signature for peptides containing cysteine residues.[2]
The covalent modification of cysteine's thiol group by an alkylating agent is a critical step in "bottom-up" proteomics.[3] This process, known as alkylation, prevents the re-formation of disulfide bonds following their reduction, ensuring that proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS).[4] Bromoacetic-13C2 acid serves this essential function while simultaneously introducing a known mass shift, enabling the direct comparison and relative quantification of protein abundance between a "heavy" labeled sample and a "light" (unlabeled) counterpart in a single MS run.[5]
Beyond proteomics, its utility as a synthetic intermediate in organic chemistry makes it a valuable tool in the synthesis of isotopically labeled drug candidates and metabolic probes.[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of Bromoacetic-13C2 acid is paramount for its effective use, storage, and handling.
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 52947-00-9 | [7] |
| Molecular Formula | ¹³C₂H₃BrO₂ | [2] |
| Molecular Weight | 140.93 g/mol | [2][7] |
| Appearance | White to off-white solid/powder | N/A |
| Isotopic Purity | Typically ≥99 atom % ¹³C | N/A |
| Chemical Purity | Typically ≥98% | [7] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 47-49 °C | N/A |
| Boiling Point | 208 °C | N/A |
| Solubility | Soluble in water, chloroform (sparingly), methanol (slightly) | N/A |
Spectroscopic Characterization (13C NMR)
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Carboxylic Carbon (-¹³COOH): Expected to resonate in the range of 165-185 ppm.[9]
-
Alpha-Carbon (-¹³CH₂Br): Expected to resonate further upfield.
A key feature of the 13C NMR spectrum of Bromoacetic-13C2 acid would be the presence of ¹³C-¹³C coupling, which would result in the splitting of each carbon signal into a doublet. This coupling provides direct evidence of the isotopic labeling pattern.
Synthesis of Bromoacetic-13C2 Acid
While Bromoacetic-13C2 acid is commercially available from various suppliers, an understanding of its synthesis is valuable for specialized applications or when custom synthesis is required. A common and robust method for the synthesis of α-bromo carboxylic acids is an adaptation of the Hell-Volhard-Zelinsky reaction.
This synthesis would commence with the commercially available Acetic-13C2 acid. The reaction proceeds via the formation of an acyl halide intermediate, which then undergoes bromination at the α-carbon. Subsequent hydrolysis yields the final product.
A plausible synthetic route is as follows:
-
Activation of the Carboxylic Acid: Acetic-13C2 acid is treated with a halogenating agent, such as phosphorus tribromide (PBr₃), to form the acetyl-13C2 bromide intermediate.
-
α-Bromination: The acetyl-13C2 bromide is then reacted with elemental bromine (Br₂). The acidic α-protons are readily substituted with bromine under these conditions.
-
Hydrolysis: The resulting bromoacetyl-13C2 bromide is carefully hydrolyzed with water to yield Bromoacetic-13C2 acid.
This method, while effective, involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[1][6]
Application in Quantitative Proteomics: Cysteine Alkylation
The primary application of Bromoacetic-13C2 acid in the research setting is the alkylation of cysteine residues for quantitative mass spectrometry.
The Chemistry of Cysteine Alkylation
The alkylation of cysteine with Bromoacetic-13C2 acid is a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of the Bromoacetic-13C2 acid. The bromide ion serves as the leaving group, resulting in the formation of a stable thioether bond. This modification is often referred to as carboxymethylation.
Caption: Mechanism of Cysteine Alkylation.
Experimental Protocol: In-Solution Alkylation for Quantitative Proteomics
The following protocol is a representative workflow for the alkylation of cysteine residues in a protein sample using Bromoacetic-13C2 acid for subsequent quantitative proteomic analysis. This protocol is adapted from established methods using chemically similar alkylating agents.[10]
Materials:
-
Protein extract
-
Urea or Guanidine Hydrochloride
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetic-13C2 acid
-
Ammonium bicarbonate buffer (or other suitable buffer, pH ~8)
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea in 100 mM ammonium bicarbonate, pH 8) to a final concentration of 1-5 mg/mL.
-
Add a reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Cysteine Alkylation:
-
Prepare a fresh stock solution of Bromoacetic-13C2 acid in the same buffer.
-
Add the Bromoacetic-13C2 acid solution to the protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 30-45 minutes. The reaction is light-sensitive.
-
-
Quenching the Reaction:
-
Quench the excess Bromoacetic-13C2 acid by adding DTT to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit trypsin activity.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution mass spectrometer.
-
Quantitative Data Analysis Workflow
Caption: Workflow for Quantitative Proteomics.
The data generated from the LC-MS/MS analysis is processed using specialized software. The software identifies peptide pairs that are chemically identical but differ in mass due to the ¹³C labeling. The ratio of the signal intensities of the heavy and light peptide pairs is then used to determine the relative abundance of the parent protein in the two samples.
Safety and Handling
Bromoacetic acid and its derivatives are toxic and corrosive. It is imperative to handle Bromoacetic-13C2 acid with appropriate safety precautions.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials. It is moisture-sensitive.[7]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
Bromoacetic-13C2 acid is a highly valuable reagent for modern life sciences research. Its ability to serve as a robust alkylating agent while introducing a stable isotope label makes it an indispensable tool for quantitative proteomics. The detailed understanding of its chemical properties, synthesis, and application protocols provided in this guide is intended to empower researchers to leverage this compound to its full potential, leading to more accurate and reliable insights into complex biological systems and accelerating the pace of drug discovery and development.
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